2-bromo-5H-pyrrolo[2,3-b]pyrazine
Overview
Description
2-Bromo-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound that contains both pyrrole and pyrazine rings. It is characterized by the presence of a bromine atom at the second position of the pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
Mechanism of Action
Target of Action
The primary target of 2-bromo-5H-pyrrolo[2,3-b]pyrazine is the fibroblast growth factor receptor (FGFR) . FGFR is a subfamily of receptor tyrosine kinases, which are aberrant in various types of cancers and considered promising targets for cancer treatment .
Mode of Action
This compound interacts with FGFR by forming an essential hydrogen bond with the FGFR1 hinge through the nitrogen atom in the pyrazine ring . This interaction leads to the inhibition of FGFR kinase .
Biochemical Pathways
The inhibition of FGFR kinase by this compound affects the FGFR signaling pathway. This pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis . The downstream effects of this inhibition are yet to be fully understood .
Pharmacokinetics
Compound 13, a derivative of this compound, has shown high selectivity and good metabolic characteristics , suggesting potential bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of FGFR kinase . This inhibition can potentially lead to the suppression of cancer cell proliferation and angiogenesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored under an inert atmosphere at 2-8°C
Biochemical Analysis
Biochemical Properties
2-Bromo-5H-pyrrolo[2,3-b]pyrazine plays a significant role in biochemical reactions, particularly in kinase inhibition. It interacts with enzymes such as Bruton’s tyrosine kinase, focal adhesion kinase, JAK3, ataxia telangiectasia and Rad3-related protein (ATR), and serine/threonine kinases . These interactions are crucial as they can modulate signaling pathways involved in cell growth, differentiation, and apoptosis. The compound’s ability to inhibit these kinases suggests its potential as a therapeutic agent in treating diseases like cancer.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with kinases can lead to the inhibition of downstream signaling pathways such as MEK-ERK, PI3K-Akt, and PLC . These pathways are essential for cell proliferation and survival, indicating that this compound can potentially halt the growth of cancer cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound forms hydrogen bonds and pi-pi stacking interactions with specific residues in the active sites of kinases . These interactions inhibit the enzymatic activity of the kinases, leading to a decrease in phosphorylation events that are critical for signal transduction. Additionally, this compound can alter gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by factors such as temperature and light exposure . Long-term studies have shown that this compound can maintain its inhibitory effects on kinases for extended periods, although its potency may decrease due to gradual degradation. These findings are crucial for understanding the compound’s potential as a long-term therapeutic agent.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits kinase activity without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation into active metabolites . These metabolites can further modulate cellular processes and contribute to the compound’s overall biological activity. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in target tissues, affecting its therapeutic efficacy. Studies have shown that the compound can accumulate in tumor tissues, enhancing its potential as an anticancer agent.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus to modulate gene expression or to the cytoplasm to inhibit kinase activity. These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic use.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5H-pyrrolo[2,3-b]pyrazine typically involves the bromination of 5H-pyrrolo[2,3-b]pyrazine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the product may involve recrystallization or chromatographic techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5H-pyrrolo[2,3-b]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions often involve the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 are commonly used along with bases like potassium phosphate (K3PO4) and solvents such as toluene or ethanol.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be used.
Major Products Formed
Substitution Reactions: Products include various substituted pyrrolo[2,3-b]pyrazine derivatives.
Coupling Reactions: Products include biaryl compounds and other coupled products.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Scientific Research Applications
2-Bromo-5H-pyrrolo[2,3-b]pyrazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of kinase inhibitors and other bioactive molecules.
Biological Studies: The compound is studied for its potential antimicrobial, antiviral, and anticancer activities.
Material Science: It is used in the development of organic materials and electronic devices due to its unique electronic properties.
Comparison with Similar Compounds
Similar Compounds
5H-Pyrrolo[2,3-b]pyrazine: Lacks the bromine atom and may have different reactivity and biological activity.
2-Iodo-5H-pyrrolo[2,3-b]pyrazine: Contains an iodine atom instead of bromine, which can affect its reactivity and applications.
2-Chloro-5H-pyrrolo[2,3-b]pyrazine: Contains a chlorine atom and may have different chemical properties and uses.
Uniqueness
2-Bromo-5H-pyrrolo[2,3-b]pyrazine is unique due to the presence of the bromine atom, which makes it a versatile intermediate for various chemical reactions. Its ability to undergo substitution and coupling reactions makes it valuable in the synthesis of complex molecules. Additionally, its potential biological activities make it a compound of interest in medicinal chemistry .
Properties
IUPAC Name |
2-bromo-5H-pyrrolo[2,3-b]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-3-9-6-4(10-5)1-2-8-6/h1-3H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKMLXBEBKGQGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(N=C21)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648618 | |
Record name | 2-Bromo-5H-pyrrolo[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875781-43-4 | |
Record name | 2-Bromo-5H-pyrrolo[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-5H-pyrrolo[2,3-b]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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